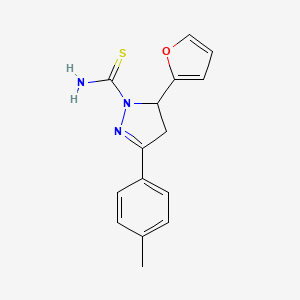

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

Properties

Molecular Formula |

C15H15N3OS |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-19-14)18(17-12)15(16)20/h2-8,13H,9H2,1H3,(H2,16,20) |

InChI Key |

NNSLQCQCMFBQHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a thiosemicarbazide intermediate, which is then cyclized to form the pyrazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Thiazole Derivatives Formation

This compound undergoes cyclocondensation with halogenated reagents to form substituted thiazoles under basic conditions:

These reactions proceed via nucleophilic substitution at the α-carbon of the halogenated compound, followed by cyclization.

Hydrazide and Azide Derivatives

The ester group in thiazole derivatives reacts further with hydrazine hydrate:

-

Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate → 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide (yield: 90%) .

-

Subsequent treatment with nitrous acid yields 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbonyl azide .

Pyrano[2,3-d]thiazoles

Reaction with arylidenemalononitriles (e.g., benzylidenemalononitrile) in ethanol catalyzed by piperidine produces:

5-amino-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-7-aryl-7H-pyrano[2,3-d]thiazole-6-carbonitrile (yields: 75–82%) .

1,3,4-Thiadiazoles

Treatment of carbohydrazide derivatives with hydrazonoyl halides (e.g., 2-bromo-1-phenylethan-1-one) yields:

N’-(5-substituted-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide (yields: 68–74%) .

Urea and Quinazoline Derivatives

The azide intermediate reacts with aromatic amines or anthranilic acid:

| Reagent | Product | Yield |

|---|---|---|

| Aniline | 1-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-3-phenylurea | 80% |

| Anthranilic acid | 3-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)quinazoline-2,4(1H,3H)-dione | 83% |

These reactions involve nucleophilic addition-elimination mechanisms .

Cyclization with Anhydrides

Reaction of carbohydrazide derivatives with cyclic anhydrides:

-

Maleic anhydride → 1-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbonyl)-1,2-dihydropyridazine-3,6-dione (yield: 70%)

-

Phthalic anhydride → 2-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione (yield: 65%) .

Biological Activity Correlations

Scientific Research Applications

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Below are some key findings regarding its biological applications:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its derivatives:

- Inhibition of Pathogens : Derivatives have shown significant activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 μg/mL for the most potent derivatives .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5a | 0.25 | Staphylococcus aureus |

| 7b | 0.22 | Escherichia coli |

| 10 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. Studies have explored its effect on various cancer cell lines, showing potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the efficacy of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in practical applications:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of synthesized derivatives against a panel of bacteria and fungi. Results indicated that several compounds exhibited comparable or superior activity to standard antibiotics .

- Evaluation of Anticancer Properties : Another study focused on the anticancer potential of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

- Antimicrobial Activity : The target compound’s furan and p-tolyl groups optimize interactions with microbial enzymes, while alkoxy-substituted derivatives (e.g., benzyloxy) show enhanced potency due to increased lipophilicity .

- Antidepressant Activity: TTg’s thiophene and 4-hydroxyphenyl groups contribute to serotonin/norepinephrine reuptake inhibition, critical for its efficacy in forced swim tests (FST) .

- Anticancer Activity : Halogenated aryl groups (e.g., 4-fluorophenyl in ¹b) enhance cytotoxicity by promoting DNA intercalation and apoptosis via caspase-3 activation .

- Anti-inflammatory Activity : Electron-donating groups (e.g., -NH₂ at position 5) reduce protein denaturation in inflammatory models .

Physicochemical and Spectral Properties

- IR/NMR Data : The target compound’s derivatives show characteristic C=S stretches at 1200 cm⁻¹ and pyrazoline proton signals at δ 3.77–3.93 ppm . Anticancer analogues (e.g., ¹b) display C-F vibrations at 1220 cm⁻¹ and aromatic proton multiplicities in NMR .

- Crystallography : Derivatives like 2-(5-(4-fluorophenyl)-3-p-tolyl-pyrazol-1-yl)thiazole form triclinic crystals (space group P-1), solved using SHELX software, with hydrogen-bonding networks critical for stability .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : p-Tolyl (-CH₃) and furan enhance antimicrobial activity by improving membrane permeability .

- Halogen Substituents : Fluorine or chlorine at the para position of the aryl ring increase anticancer activity via hydrophobic interactions and apoptosis induction .

- Hydrogen-Bonding Motifs : The carbothioamide group’s -NH₂ and C=S participate in hydrogen bonds, as shown in graph set analyses (e.g., R₂²(8) motifs) .

Biological Activity

The compound 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of furan derivatives with p-tolyl hydrazine and carbon disulfide. Various derivatives have been synthesized from this compound, leading to a range of biological evaluations.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its derivatives.

Key Findings:

- A study reported that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most potent derivative .

- The compound has also shown effectiveness in inhibiting biofilm formation, which is crucial for treating persistent infections .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5a | 0.25 | Staphylococcus aureus |

| 7b | 0.22 | Escherichia coli |

| 10 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Key Findings:

- The compound demonstrated cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), with IC50 values reported around 12.50 µM .

- It was found to induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the modulation of apoptotic pathways .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| A549 | 26.00 | Growth inhibition |

| Hep-2 | 3.25 | Cytotoxicity |

Case Studies

Several case studies have highlighted the efficacy of 5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : In a controlled environment, various derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that these compounds significantly reduced bacterial load compared to standard antibiotics .

- Anticancer Research : A study focused on the effects of this compound on MCF7 and A549 cell lines revealed that treatment led to increased apoptosis markers and reduced cell viability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.